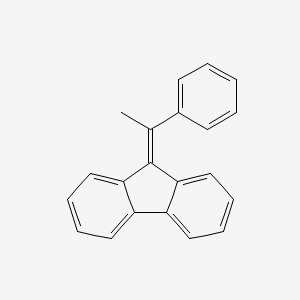

9-(1-Phenylethylidene)-9H-fluorene

Description

9-(1-Phenylethylidene)-9H-fluorene is a fluorene derivative characterized by a phenylethylidene substituent at the 9-position of the fluorene core. Its synthesis typically involves boron trifluoride (BF₃)-catalyzed reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, yielding highly functionalized conjugated benzamides in excellent yields (up to 95%) . The reaction mechanism likely proceeds via allene carbocation intermediates, facilitating stereoselective formation of (Z)- or (E)-isomers depending on reaction conditions (e.g., bromination with N-bromosuccinimide favors (E)-isomers) .

Structurally, the phenylethylidene group introduces steric bulk and π-conjugation, which influence electronic properties and reactivity. Single-crystal XRD analysis confirms a planar fluorene backbone with the substituent adopting a coplanar orientation, enhancing conjugation .

Properties

CAS No. |

61370-30-7 |

|---|---|

Molecular Formula |

C21H16 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

9-(1-phenylethylidene)fluorene |

InChI |

InChI=1S/C21H16/c1-15(16-9-3-2-4-10-16)21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14H,1H3 |

InChI Key |

YTPHZZWFNPOZTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Phenylethylidene)-9H-fluorene typically involves the condensation of fluorene with an appropriate phenylethylidene precursor. One common method involves the use of a Grignard reagent, where fluorene is reacted with phenylethylidene magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 9-(1-Phenylethylidene)-9H-fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the phenylethylidene group to a phenylethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of ketones or quinones.

Reduction: Conversion to phenylethyl derivatives.

Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

Chemistry: In chemistry, 9-(1-Phenylethylidene)-9H-fluorene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: While specific biological applications are limited, derivatives of fluorene compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives may serve as lead compounds for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 9-(1-Phenylethylidene)-9H-fluorene is primarily related to its ability to participate in π-π interactions and electron transfer processes. These interactions are crucial in its applications in organic electronics, where the compound can facilitate charge transport and improve the efficiency of electronic devices. The molecular targets and pathways involved include the interaction with conductive polymers and the formation of charge-transfer complexes.

Comparison with Similar Compounds

Comparative Analysis with Similar Fluorene Derivatives

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties of Fluorene Derivatives

Substituent Effects on Properties

- Electronic Modulation: Electron-withdrawing groups (e.g., Cl in lumefantrine, nitro in tetranitro derivatives) enhance stability and redox activity, critical for pharmaceutical and energetic applications . Electron-donating groups (e.g., methoxy in benzylidenefluorene dications) stabilize antiaromatic dications, as evidenced by linear relationships between redox potentials and calculated energy differences .

Solubility and Bioavailability :

Photochemical Reactivity :

- Bulky substituents (e.g., trimethylindenyl) enable steric control of photoisomerization pathways, crucial for molecular motors .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 9-(1-Phenylethylidene)-9H-fluorene derivatives, and how can reaction yields be optimized?

- Methodological Answer : A widely used method involves boron trifluoride (BF₃)-catalyzed reactions of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with 2-aminobenzamides or aminosulfonamides, yielding conjugated (Z)- or (E)-configured derivatives in >85% yields. Key optimization steps include controlling reaction temperature (20–40°C) and stoichiometric ratios of BF₃ to substrate (1:1.2). Brominated derivatives can be synthesized using N-bromosuccinimide (NBS) as a halogenating agent . Alternative routes include Pd-catalyzed isomerization of propargyl-substituted fluorenes, though yields depend on substituent electronic effects .

Q. What purification methods are effective for isolating this compound compounds?

- Methodological Answer : Recrystallization using solvents like dichloromethane (DCM) or acetone is effective due to the compound’s solubility in polar aprotic solvents (e.g., DCM: ~1.32 g/mL density, boiling point 39–40°C). Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for separating brominated or functionalized derivatives. Single-crystal XRD analysis is critical for confirming purity and stereochemistry .

Q. How do molecular weight and substituent position affect photovoltaic performance in polymers containing 9-arylidene-9H-fluorene units?

- Methodological Answer : High molecular weight (HMW) polymers (e.g., HMW-P1) exhibit superior power conversion efficiencies (PCE >6%) in solar cells compared to low molecular weight (LMW) analogs (PCE <3%). Alkoxy substituents at the fluorene’s 2-position enhance charge transport by reducing steric hindrance, while bulky groups at the 9-position disrupt conjugation. Device optimization includes additive engineering (e.g., 1,8-diiodooctane) to improve film morphology .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of brominated derivatives in BF₃-catalyzed reactions of this compound?

- Methodological Answer : The reaction proceeds via allene carbocation intermediates, where BF₃ stabilizes the carbocation formed after protonation of the ethynyl group. Bromination with NBS follows an electrophilic addition mechanism, favoring (E)-configuration due to steric repulsion between the fluorene backbone and bromine atoms. Kinetic studies (NMR monitoring) and isotopic labeling can validate the proposed intermediates .

Q. How can computational chemistry aid in understanding the gas-phase formation of 9H-fluorene derivatives?

- Methodological Answer : Density functional theory (DFT) simulations reveal that radical-radical reactions between benzyl (C₇H₇) and phenyl (C₆H₅) radicals form 9H-fluorene via a singlet diphenylmethane intermediate. Transition state analysis (IRC calculations) and dipole moment predictions (0.53 D) align with experimental rotational spectra, supporting interstellar detection studies .

Q. What analytical techniques are critical for resolving contradictions in photochemical oxidation product identification?

- Methodological Answer : Conflicting product assignments (e.g., 9H-hydroperoxyfluorene vs. 9H-fluorenone) require tandem GC/MS with electron ionization (EI) and high-resolution HPLC-UV/Vis. For water-soluble intermediates, thin-film FTIR coupled with spectroelectrochemical methods can track carbonyl group formation. Isotope ratio mass spectrometry (IRMS) distinguishes degradation pathways in environmental samples .

Q. How does catalyst selection influence cyclization efficiency in synthesizing fluoranthenes from fluorene derivatives?

- Methodological Answer : GaCl₃ in toluene (100°C) achieves higher yields (>75%) for aryl-substituted fluoranthenes compared to Au(I) catalysts, which are preferable for bromo-alkyne substrates. Computational modeling (NBO analysis) shows GaCl₃’s stronger Lewis acidity facilitates alkyne activation, while steric effects dominate in Au-catalyzed systems .

Q. What structural modifications optimize charge transport in 9-arylidene-9H-fluorene-based polymers for solar cells?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., cyano, nitro) at the fluorene’s 4-position reduces the HOMO-LUMO gap, enhancing light absorption. Side-chain engineering (e.g., methoxymethyl groups) improves solubility without disrupting π-π stacking. Transient absorption spectroscopy (TAS) quantifies exciton diffusion lengths, guiding morphology optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.